What is the chemical structure of acorone?
What is the chemical structure of acorone?
An In-depth Technical Guide on the Chemical Structure of Acorone
Introduction
Acorone is a naturally occurring sesquiterpene isolated from the essential oil of the rhizomes of Acorus calamus, commonly known as Sweet Flag.[1] It belongs to a class of organic compounds known as acorane sesquiterpenoids, which are characterized by a unique spirocyclic carbon skeleton.[1] This technical guide provides a comprehensive overview of the chemical structure of acorone, including its detailed stereochemistry, physicochemical properties, and the experimental methodologies employed for its structural elucidation.
Chemical Structure and Nomenclature
Acorone is a bicyclic compound featuring a spiro[4.5]decane skeleton, which consists of a five-membered ring and a six-membered ring sharing a single carbon atom (the spiro center).[2] The structure contains two ketone functional groups, classifying it as a dione.[1]
The systematic IUPAC name for the most well-documented stereoisomer of acorone is (1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione .[2][3] The molecule has a chemical formula of C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol .[2][3][4][5] The stereochemistry of acorone has been a subject of considerable investigation, with four defined stereocenters.[4][6] It exists along with stereoisomers such as isoacorone (B13761184) and neo-acorone, which differ in the spatial arrangement at specific carbon atoms.[1][7] Isoacorone and acorone are epimers, differing in configuration at a carbon adjacent to one of the carbonyl groups.[1]
Physicochemical and Spectroscopic Data
The key identifiers and properties of acorone are summarized in the table below for easy reference and comparison.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₅H₂₄O₂ | [1][2][3][4] |
| Molecular Weight | 236.35 g/mol | [1][2][3][4] |
| IUPAC Name | (1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione | [2][3] |
| CAS Registry Number | 10121-28-5 | [1][2][3] |
| Synonyms | Isoacorone, Acoron | [2] |
| InChI | 1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1 | [2][3][4] |
| InChIKey | AGUISGUERLMHFF-PKIAMQTDSA-N | [1][3][4] |
| SMILES | C[C@@H]1CC[C@]2(CC1=O)--INVALID-LINK--C | [3][4] |
| Specific Rotation | [α]²⁶D +139.4° (ethanol, c = 2.19) | [1] |
| Kovats Retention Index | 1771, 1813, 1820 (Semi-standard non-polar column) | [3] |
Experimental Protocols for Structural Elucidation
The determination of acorone's complex three-dimensional structure evolved from classical chemical methods to advanced spectroscopic and diffraction techniques.[1] An unambiguous confirmation of its constitution and stereochemistry was achieved through X-ray crystallography.[6]
Key Experiment: Single-Crystal X-ray Diffraction of Acorone p-Bromophenylsulphonylhydrazone
To overcome challenges in crystallizing acorone itself and to introduce a heavy atom for easier phase determination, a derivative, acorone p-bromophenylsulphonylhydrazone, was synthesized for X-ray diffraction analysis.[6]
Methodology:
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Crystal Preparation : Acorone p-bromophenylsulphonylhydrazone was crystallized to be suitable for single-crystal X-ray analysis.
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Data Collection : The crystals were found to be in the monoclinic system, space group P2₁, with unit cell dimensions a = 11.45 Å, b = 9.95 Å, c = 11.03 Å, and β = 109° 15'. Intensity data were collected using the equi-inclination Weissenberg technique, yielding 1453 independent reflections.[6]
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Structure Solution and Refinement : The structure was elucidated using the heavy-atom method, where the position of the bromine atom was first determined. This information was then used to phase the diffraction data and locate the remaining non-hydrogen atoms. The atomic positions were subsequently refined using Fourier and least-squares methods, resulting in a final R-value of 14.5%.[6]
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Conformational Analysis : The analysis revealed that in the solid state, the cyclohexanone (B45756) ring of the derivative adopts a chair conformation where the methyl group at C(8) is in an axial position. This was noted to be different from the expected equatorial conformation in solution, which is energetically more stable by approximately 1.6 kcal/mol, as suggested by optical rotatory dispersion measurements.[6] This highlights that crystal packing forces can favor conformations in the solid state that are minor in solution.[6]
The workflow for the structural elucidation of acorone is visualized in the diagram below.
Biosynthesis Pathway
The biosynthesis of acorane-type sesquiterpenes like acorone begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The key step is the enzyme-mediated cyclization of FPP, catalyzed by sesquiterpene synthases (terpene cyclases), to form the characteristic spiro[4.5]decane core of the acorane skeleton.[1] This process involves a series of complex cationic intermediates and rearrangements, followed by further enzymatic transformations to yield the final acorone structure.[1]
The logical relationship of this biosynthetic origin is depicted in the diagram below.
References
- 1. Acorone (CAS 10121-28-5) - For Research Use Only [benchchem.com]
- 2. Acorone (10121-28-5) for sale [vulcanchem.com]
- 3. Acorone | C15H24O2 | CID 5316254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Acorone [webbook.nist.gov]
- 6. The stereochemistry of acorone - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Isoacorone | C15H24O2 | CID 11402120 - PubChem [pubchem.ncbi.nlm.nih.gov]
